Farnesiferol A
Overview
Description
Farnesiferol A is a sesquiterpene compound isolated from plants in the Ferula genus. It is one of the isomers in the farnesiferol group, which includes farnesiferol B and C, recognized for their unique chemical structures and biological activities. Farnesiferol A, in particular, has drawn interest due to its potential medicinal properties and complex molecular structure, which makes it a subject of chemical and pharmacological studies.
Synthesis Analysis
The synthesis of Farnesiferol A and its isomers involves complex chemical reactions starting from basic sesquiterpene precursors. For example, the synthesis of farnesol isomers, which are closely related to farnesiferol A, can be achieved via a modified Wittig procedure, showcasing the intricacies involved in creating such compounds (Yu, Kleckley, & Wiemer, 2005). Furthermore, the conversion of farnesol to farnesiferol A involves specific enzymatic or chemical transformations that add to the compound's complexity.
Molecular Structure Analysis
Farnesiferol A's molecular structure is characterized by its mixed ether composition, combining a sesquiterpene moiety with the bicyclofarnesylic framework and umbelliferone. This intricate structure results from biogenetic processes, potentially including oxidative cyclization of known precursors like umbelliprenine (Caglioti, Naef, Arigoni, & Jeger, 1958). The specific arrangement of atoms and functional groups within farnesiferol A plays a critical role in its chemical reactivity and biological activity.
Chemical Reactions and Properties
Farnesiferol A undergoes specific chemical reactions based on its functional groups and molecular structure. The compound's interactions with biological systems, such as inhibiting catalase activity through a mixed-type inhibition mechanism, highlight its potential for diverse applications in medical and industrial fields (Yekta, Dehghan, Rashtbari, Ghadari, & Moosavi-Movahedi, 2018). These properties are indicative of the compound's reactivity and its potential as a therapeutic agent.
Scientific Research Applications
Antiproliferative and Apoptotic Effects
Farnesiferol C, a related compound, has been shown to exert antiproliferative effects on hepatocellular carcinoma HepG2 cells through ROS-dependent apoptotic pathways (Alafnan et al., 2022).
Anti-Cancer Activity
It has demonstrated anticancer activity against colon cancer cell lines, interacting with DNA and human serum albumin, suggesting its potential as an anti-colon cancer agent (Tanzadehpanah et al., 2018).
Original Isolation
Farnesiferol A was originally isolated from the non-volatile fraction of Asa foetida (Umbelliferae), showing its potential as a natural product with medicinal properties (Caglioti et al., 1958).
Enhanced Therapeutic Potential
The use of dendrosome nanoparticles has been shown to enhance the therapeutic potential of farnesiferol C, particularly in the treatment of gastric cancer cells (Aas et al., 2015).
Targeting VEGFR Signaling
Farnesiferol C targets multiple aspects of VEGFR1 and VEGFR2 signaling cascades, showing antiangiogenic and antitumor activity (Lee et al., 2010).
Biological Activities Review
A review highlights the various biological properties of farnesiferol C, including cytotoxic, apoptotic, and antiviral activities, indicating its importance in pharmacological research (Kasaian & Mohammadi, 2018).
Molecular Docking Simulation
The study on farnesiferol C's inhibitory effect against catalase reveals its potential for targeting specific enzymes, providing insights into its molecular interaction mechanisms (Yekta et al., 2018).
Anti-Inflammatory and Anti-Cancer Properties
Farnesol, a sesquiterpene alcohol, has shown significant anti-cancer and anti-inflammatory effects, modulating various tumorigenic proteins and signal transduction cascades (Jung et al., 2018).
Pharmacological Applications
A patent review discusses the varied pharmacological activities of farnesol, including antimicrobial, antitumor, and antioxidant effects (Delmondes et al., 2020).
Total Synthesis
The biogenetic-type total synthesis of farnesiferol A and C has been explored, providing insight into their chemical synthesis and potential for large-scale production (Tamelen & Coates, 1982).
Inhibition of Biofilm Formation
Farnesol has been shown to inhibit biofilm formation by Candida albicans, indicating its potential in treating fungal infections (Ramage et al., 2002).
Identification as a Potential COX-2 Inhibitor
Farnesiferol A has been identified as a potential inhibitor of Cyclooxygenase-2 (COX-2), a key player in inflammatory responses, through in silico analysis (Dey & Buwa, 2022).
properties
IUPAC Name |
7-[[(1S,4aS,6R,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h6-8,10,13,18,20-21,25H,1,5,9,11-12,14H2,2-4H3/t18-,20+,21+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWYNTDTQPCVPG-WTMJVXIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H](C([C@H]1CCC(=C)[C@@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199105 | |
Record name | Farnesiferol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Farnesiferol A | |
CAS RN |
511-33-1 | |
Record name | Farnesiferol A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Farnesiferol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Farnesiferol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FARNESIFEROL A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YC9944MPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.